N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S/c18-12-4-2-1-3-11(12)16(21)20-17-19-13(8-24-17)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDBRRCBBEBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine
The thiazole-2-amine scaffold serves as the critical intermediate for subsequent functionalization. A widely adopted method involves the cyclization of 1-(benzo[d]dioxol-5-yl)-2-bromoethan-1-one with thiourea under reflux conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of thiourea on the α-carbon of the bromoethanone, followed by cyclodehydration to form the thiazole ring. Key parameters include:
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with saturated NaHCO₃. The organic layer is dried over anhydrous Na₂SO₄ and purified via silica gel chromatography (THF/hexanes, 1:3).
Table 1: Optimization of Thiazole-2-amine Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 41.3 |
| Temperature (°C) | 80 | 41 |
| Thiourea Equivalents | 2.0 | 41.3 |
Amide Bond Formation: Coupling with 2-Bromobenzoyl Chloride
The final step involves coupling 4-(benzo[d]dioxol-5-yl)thiazol-2-amine with 2-bromobenzoyl chloride. This reaction employs a carbodiimide-mediated approach, as exemplified in analogous benzamide syntheses.
Reaction Protocol
Workup and Isolation
After completion, the reaction mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via column chromatography (ethyl acetate/hexanes, 1:5).
Table 2: Amidation Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | DCC | 20–25 |
| Catalyst | DMAP | 20–25 |
| Solvent | Dichloromethane | 20–25 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced amides or alcohols
Substitution: Formation of substituted benzamides or thiazoles
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substitutions
Key examples include:
Key Observations :
Bromobenzamide-Containing Derivatives
Bromine substituents are critical for modulating electronic properties and steric bulk. Notable examples:
Key Observations :
Challenges :
- Steric hindrance from the 2-bromobenzamide group may necessitate optimized reaction conditions (e.g., elevated temperatures or catalytic agents).
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and a bromobenzamide group , which contribute to its biological properties. The presence of bromine enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. This compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that the thiazole and dioxole components can modulate enzyme activity, contributing to their anticancer effects.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth pathways | |
| Antimicrobial | Disruption of microbial cell walls |
Antimicrobial Properties
The compound also exhibits antimicrobial activity, which is essential for developing new antibiotics. The thiazole and dioxole structures are known to enhance the biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In another study, the compound was tested against several bacterial strains, showing promising results in inhibiting growth, suggesting its potential as a new antimicrobial agent.
Synthesis Methods
The synthesis of this compound involves multiple steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
- Bromination : The introduction of bromine at the benzamide position enhances biological activity.
- Coupling Reactions : Palladium-catalyzed cross-coupling reactions are often employed to unite various structural components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
